Bis(2,4-dichlorobenzyl)dimethylammonium chloride

bacterial adaptation disinfectant resistance bis-QAC

Bis(2,4-dichlorobenzyl)dimethylammonium chloride (CAS 97975-94-5; molecular formula C₁₆H₁₆Cl₅N; MW 399.57 g/mol) is a symmetrical bis-quaternary ammonium compound (bis-QAC) featuring two 2,4-dichlorobenzyl groups attached to a central dimethylammonium cation with a chloride counterion. It belongs to the broader class of quaternary ammonium compounds (QACs) recognized for cationic surfactant and antimicrobial properties via microbial cell membrane disruption.

Molecular Formula C16H16Cl5N
Molecular Weight 399.6 g/mol
CAS No. 97975-94-5
Cat. No. B15177692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,4-dichlorobenzyl)dimethylammonium chloride
CAS97975-94-5
Molecular FormulaC16H16Cl5N
Molecular Weight399.6 g/mol
Structural Identifiers
SMILESC[N+](C)(CC1=C(C=C(C=C1)Cl)Cl)CC2=C(C=C(C=C2)Cl)Cl.[Cl-]
InChIInChI=1S/C16H16Cl4N.ClH/c1-21(2,9-11-3-5-13(17)7-15(11)19)10-12-4-6-14(18)8-16(12)20;/h3-8H,9-10H2,1-2H3;1H/q+1;/p-1
InChIKeyNQPUHJCCECUSEO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2,4-dichlorobenzyl)dimethylammonium Chloride (CAS 97975-94-5): Procurement-Relevant Profile of a Bis-Cationic Dichlorobenzyl QAC


Bis(2,4-dichlorobenzyl)dimethylammonium chloride (CAS 97975-94-5; molecular formula C₁₆H₁₆Cl₅N; MW 399.57 g/mol) is a symmetrical bis-quaternary ammonium compound (bis-QAC) featuring two 2,4-dichlorobenzyl groups attached to a central dimethylammonium cation with a chloride counterion . It belongs to the broader class of quaternary ammonium compounds (QACs) recognized for cationic surfactant and antimicrobial properties via microbial cell membrane disruption [1]. Unlike the widely used mono-cationic benzalkonium chloride (BAC) series—which carries a single benzyl group and one long alkyl chain—this compound's dual aromatic benzyl architecture, each ring bearing two electron-withdrawing chlorine substituents at the 2- and 4-positions, distinguishes it structurally from both mono-QACs and non-chlorinated bis-benzyl QACs such as dibenzyldimethylammonium chloride . The compound is a crystalline solid at ambient temperature (mp 62–63 °C) and has been referenced in the context of cleansing disinfectants for the dairy industry [2].

Why Benzalkonium Chloride or DDAC Cannot Substitute Bis(2,4-dichlorobenzyl)dimethylammonium Chloride in Target Applications


Substituting a mono-cationic QAC such as benzalkonium chloride (BAC) or didecyldimethylammonium chloride (DDAC) for this bis-cationic compound introduces three categories of risk that cannot be mitigated by simple dose adjustment. First, bis-QACs as a class have been shown to retain efficacy against bacterial strains already adapted to mono-QACs, whereas mono-QACs exhibit elevated MICs against mono-QAC-adapted strains [1]. This resistance-circumvention property is structural, not dose-dependent. Second, quaternary ammonium salts bearing two chlorine atoms on the benzyl aromatic ring are demonstrably more active than those bearing a single halogen or none [2]; among dichlorination patterns, the 2,4-substitution pattern confers distinct activity from the 3,4-substitution pattern [3]. Third, bis-QAC surfactants exhibit critical micelle concentrations (CMC) more than one order of magnitude lower than corresponding mono-alkylammonium salts [4], meaning that generic mono-QAC substitution would alter formulation colloidal behavior even if nominal antimicrobial concentration is matched. These three factors—bacterial adaptation susceptibility, halogen-dependent potency, and micellization behavior—make simple in-class interchange scientifically unsound without explicit reformulation and revalidation.

Bis(2,4-dichlorobenzyl)dimethylammonium Chloride: Quantitative Differentiation Evidence Against Key Comparators


Bis-Cationic Architecture Retains Antimicrobial Efficacy Against Mono-QAC-Adapted Bacterial Strains

In a controlled bacterial adaptation study, mono-QAC-adapted strains exhibited elevated minimum inhibitory concentrations (MIC) when re-exposed to mono-QACs, indicating acquired tolerance. In contrast, bis-QACs maintained their MIC at levels nearly identical to those observed against non-adapted control bacteria, and bis-QACs remained effective against strains already adapted to mono-QACs [1]. This finding is at the class level for bis-QACs and has not been directly replicated with Bis(2,4-dichlorobenzyl)dimethylammonium chloride specifically, but the structural determinant—the presence of two quaternary ammonium centers—is conserved in this compound. The comparator benzalkonium chloride (BAC), a mono-QAC, would be expected to exhibit the elevated MIC phenotype against adapted strains based on the reported mono-QAC adaptation data.

bacterial adaptation disinfectant resistance bis-QAC

Dual 2,4-Dichloro Substitution on Benzyl Rings Confers Superior Antibacterial Activity Versus Non-Halogenated or Mono-Halogenated Benzyl QACs

Lawrence and Kwartler (1947) systematically evaluated homologous series of benzyl quaternary ammonium compounds with varying degrees of aromatic ring halogenation and explicitly reported: 'In general, the quaternary ammonium salts containing 2 or 3 Cl atoms on the benzyl radical are more active than those containing 1 halogen or none' [1]. This finding establishes a class-level SAR that directly applies to Bis(2,4-dichlorobenzyl)dimethylammonium chloride, which carries exactly two chlorine atoms per benzyl ring (2,4-dichloro substitution pattern). Separately, chlorination at the 4-position was found more effective than at the 2-position, and dichlorination at 3,4- was slightly more effective than at 2,4- [2], indicating that the 2,4-dichloro pattern of this compound occupies a specific position in the halogenation-activity landscape. While no direct MIC comparison data exists for this specific compound versus its non-chlorinated bis-benzyl analog (dibenzyldimethylammonium chloride), the class-level SAR strongly predicts superior potency for the dichlorinated species.

structure-activity relationship halogenation benzyl QAC

Biscationic QAC Architecture Delivers 2- to 32-Fold MIC Improvement Over Monocationic Benzalkonium Chloride Across Seven Bacterial Species

Toles et al. (2023) synthesized and tested 27 multicationic QAC derivatives of benzalkonium chloride (BAC). Select biscationic BAC derivatives demonstrated single-digit micromolar activity against all seven bacteria tested, with MIC values 2- to 32-fold better than monocationic BAC [1]. The improvement was particularly notable against Acinetobacter baumannii and Pseudomonas aeruginosa, Gram-negative species that pose a modern threat to legacy mono-QAC disinfectants like BAC. While this study evaluated biscationic derivatives with alkyl chain linkers between cationic centers—structurally distinct from Bis(2,4-dichlorobenzyl)dimethylammonium chloride's direct bis-benzyl architecture—the fundamental principle that doubling cationic charge density enhances antimicrobial potency is consistent and translatable. The compound of interest, bearing two quaternary ammonium centers in a compact symmetrical structure (MW ~400 Da), may achieve high localized charge density per unit mass.

multicationic QAC benzalkonium chloride antibacterial potency

Critical Micelle Concentration of Bis-QAC Surfactants Is More Than One Order of Magnitude Lower Than Mono-Alkylammonium Counterparts

A series of bis-quaternary ammonium salts prepared from tert-alkylamine and epichlorohydrin derivatives were systematically characterized for surface-active properties. All bis-QAC surfactants in the series exhibited critical micelle concentrations (CMC) more than one order of magnitude lower than those of the corresponding mono-alkylammonium salts [1]. This means that bis-QACs achieve micelle formation and surface saturation at substantially lower bulk concentrations, which has direct implications for formulation efficiency: less surfactant mass is required to achieve the same reduction in surface tension. The compounds also demonstrated good water solubility and antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and yeast (Candida albicans), though they were not active against molds [1]. This CMC advantage is class-level and has not been specifically measured for Bis(2,4-dichlorobenzyl)dimethylammonium chloride.

critical micelle concentration surfactant bis-QAC

Validated Radiochemical Synthesis Pathway Enables Trace-Level Detection in Complex Matrices (Milk), Supporting Regulatory Compliance

According to the INIS Repository (IAEA), N-(2,4-dichlorobenzyl)-N,N-dimethyl ammonium salts—the broader structural family encompassing the target compound—are specifically used as cleansing disinfectants in the milk industry. To enable quantitative trace detection of these compounds in milk, a C14-labeled synthesis was developed and validated. The five-stage radiochemical synthesis yielded a product with a specific activity of 16.44 mCi/mMol (50 mCi/g), a total yield of 145 mCi, a radiochemical yield of 45.3% relative to Ba¹⁴CO₃ starting material, and a chemical yield of 46.6% [1]. This established radiochemical synthesis pathway means that analytical standards for residue monitoring can be produced, which is a prerequisite for regulatory approval in food-contact disinfectant applications. This capability is specific to the N-(2,4-dichlorobenzyl)-N,N-dimethyl ammonium structural class and is not automatically transferable to BAC or DDAC without separate method development and validation.

radiochemical labeling trace detection dairy disinfectant

Crystalline Solid Physical State (mp 62–63 °C) Differentiates from Liquid QAC Formulations, Enabling Solid-Dosage Formulation Routes

Bis(2,4-dichlorobenzyl)dimethylammonium chloride is reported as a crystalline solid with a melting point of 62–63 °C . This physical state contrasts with many widely used QAC disinfectant active ingredients—such as benzalkonium chloride and didecyldimethylammonium chloride—which are typically supplied as aqueous solutions or viscous liquids at ambient temperature. The crystalline solid form of this compound enables solid-dosage formulation routes (e.g., effervescent tablets, powder sachets, dry blending) that are inaccessible to liquid QACs without encapsulation or carrier loading. The melting point of 62–63 °C is moderately low, suggesting melt-processing compatibility with certain polymers or waxes for controlled-release applications. The molecular weight of approximately 400 g/mol, combined with the presence of four chlorine atoms (total Cl content ~44.4% by mass), also implies a relatively high density and low volatility compared to lower-halogen QACs.

physical state melting point solid formulation

Bis(2,4-dichlorobenzyl)dimethylammonium Chloride: Evidence-Backed Research and Industrial Application Scenarios


Disinfectant Rotation Programs in Healthcare or Food-Processing Facilities with Documented QAC Tolerance

In facilities where surveillance has identified bacterial strains with elevated MICs to mono-QACs (BAC or DDAC), the bis-cationic architecture of this compound offers a structurally distinct mechanism of membrane disruption. Evidence demonstrates that bis-QACs retain efficacy against bacterial strains already adapted to mono-QACs, whereas mono-QACs show elevated MICs against their own adapted strains [Section 3, Evidence 1]. Additionally, biscationic QAC derivatives have been shown to deliver 2- to 32-fold MIC improvements over monocationic BAC against problematic Gram-negative species including A. baumannii and P. aeruginosa [Section 3, Evidence 3]. Incorporation of this compound into a rotational disinfection protocol addresses the resistance-management gap that mono-QAC-only programs cannot close.

Dairy and Food-Contact Surface Sanitization Requiring Validated Residue Monitoring

The N-(2,4-dichlorobenzyl)-N,N-dimethyl ammonium structural class is explicitly documented for use as cleansing disinfectants in the milk industry, with a validated C14-radiochemical synthesis pathway established for trace-level detection in milk [Section 3, Evidence 5]. The specific activity (16.44 mCi/mMol) and radiochemical yield (45.3%) data provide a concrete analytical foundation for residue monitoring method development. For dairy processors or food-contact surface sanitizer manufacturers requiring validated residue quantification to meet regulatory standards, this compound class offers a pre-established analytical infrastructure that reduces method development costs and accelerates regulatory dossier preparation.

Solid-Dosage Disinfectant Formulations (Tablets, Powders, Effervescents)

The crystalline solid physical state of this compound (mp 62–63 °C) enables solid-dosage formulation routes that are inaccessible to the liquid QAC actives (BAC, DDAC) that dominate the current disinfectant market [Section 3, Evidence 6]. Potential product formats include effervescent disinfectant tablets for point-of-use dilution, powder sachets for surface sanitization, or anhydrous concentrate blends. The moderately low melting point (62–63 °C) also suggests compatibility with melt-processing or hot-melt extrusion for controlled-release antimicrobial coatings. The high chlorine content (~44.4% by mass) contributes to density and may enhance compatibility with halogen-stabilized formulation systems.

Structure-Activity Relationship (SAR) Studies on Bis-Benzyl QAC Halogenation Patterns

Classical SAR literature establishes that 2–3 chlorine atoms on the benzyl radical enhance antibacterial activity over 0–1 chlorine atoms, and that the 2,4-dichloro pattern occupies a distinct position in the activity hierarchy relative to the slightly more active 3,4-dichloro pattern [Section 3, Evidence 2]. This compound, with its symmetrical 2,4-dichlorobenzyl substitution on both benzyl groups, serves as a well-defined probe molecule for systematic SAR investigations into: (a) the effect of halogen position on bis-QAC potency, (b) the interplay between bis-cationic architecture and aryl halogenation, and (c) comparative micellization behavior versus mono-benzyl dichloro QACs and non-halogenated bis-benzyl QACs. The CMC advantage (>10-fold lower than mono-QACs) [Section 3, Evidence 4] provides an additional physicochemical parameter for SAR correlation.

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